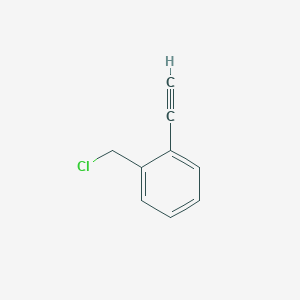
1-(Chloromethyl)-2-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-ethynylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-ethynylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, with the formaldehyde acting as the source of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihaloalkenes or haloalkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used.
Addition Reactions: Halogens like chlorine or bromine, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Products include alcohols, amines, or ethers.
Addition Reactions: Products include dihaloalkenes or haloalkenes.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-ethynylbenzene involves its reactivity due to the presence of the chloromethyl and ethynyl groups. The chloromethyl group can undergo nucleophilic substitution, while the ethynyl group can participate in addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)benzene: Similar in structure but lacks the ethynyl group, making it less reactive in certain addition reactions.
2-Ethynylbenzene: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-(Chloromethyl)-2-ethynylbenzene is unique due to the presence of both the chloromethyl and ethynyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Eigenschaften
Molekularformel |
C9H7Cl |
|---|---|
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-ethynylbenzene |
InChI |
InChI=1S/C9H7Cl/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2 |
InChI-Schlüssel |
MDIHSTDASYVJAM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC=C1CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


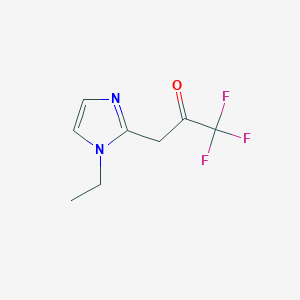

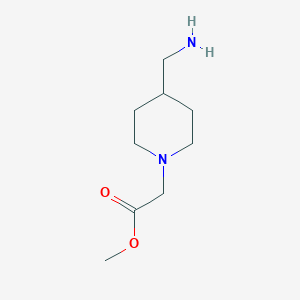
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)
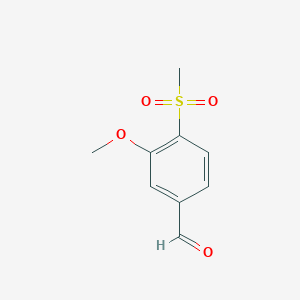
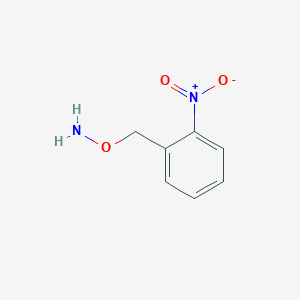
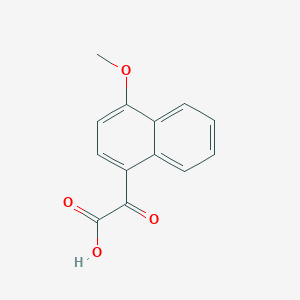

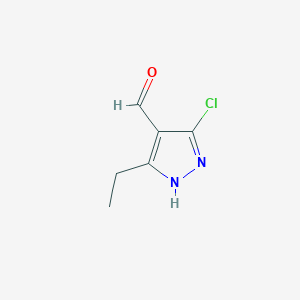
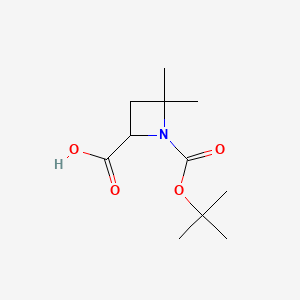
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
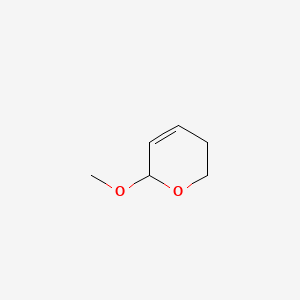
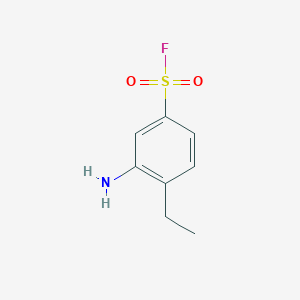
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride](/img/structure/B13522509.png)
